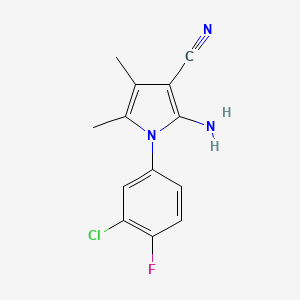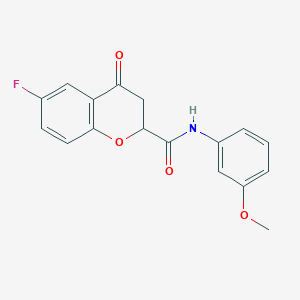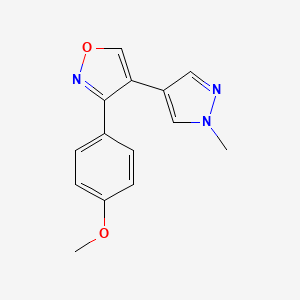
5,5-bis(3-bromobenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of two 3-bromobenzyl groups attached to the 5th position of the pyrimidine ring, along with two methyl groups at the 1st and 3rd positions. The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl bromide and 1,3-dimethylbarbituric acid.
Reaction: The 3-bromobenzyl bromide is reacted with 1,3-dimethylbarbituric acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 3-bromobenzyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents like sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with functional groups such as azides or thiocyanates.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5,5-BIS(3-CHLOROBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with chlorine atoms instead of bromine.
5,5-BIS(3-FLUOROBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with fluorine atoms instead of bromine.
5,5-BIS(3-METHYLBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with methyl groups instead of bromine.
Uniqueness
The uniqueness of 5,5-BIS(3-BROMOBENZYL)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern with bromine atoms, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H18Br2N2O3 |
|---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
5,5-bis[(3-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H18Br2N2O3/c1-23-17(25)20(18(26)24(2)19(23)27,11-13-5-3-7-15(21)9-13)12-14-6-4-8-16(22)10-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
VZKGQRZSYFXAGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC2=CC(=CC=C2)Br)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11052163.png)
![(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052168.png)
![1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester](/img/structure/B11052174.png)

![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11052186.png)

![3-(4-methoxyphenyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052193.png)
![2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol](/img/structure/B11052200.png)

![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052224.png)

![methyl 4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11052234.png)
![methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11052242.png)
![7-(morpholin-4-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052250.png)
